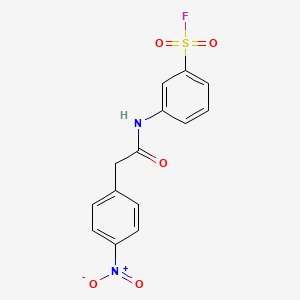
3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11FN2O5S and a molecular weight of 338.31 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-nitrophenylacetic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the acetamido group is oxidized to form different products
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of inhibitors for enzymes such as human neutrophil elastase (hNE), which is involved in conditions like Acute Respiratory Distress Syndrome (ARDS).
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of sulfonamide derivatives.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS .
Comparison with Similar Compounds
Similar compounds to 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride include other benzenesulfonic acid derivatives and sulfonamide compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For instance, other benzenesulfonic acid derivatives may have different substituents on the benzene ring, leading to variations in their enzyme inhibition properties .
Properties
CAS No. |
19160-18-0 |
|---|---|
Molecular Formula |
C14H11FN2O5S |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
3-[[2-(4-nitrophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O5S/c15-23(21,22)13-3-1-2-11(9-13)16-14(18)8-10-4-6-12(7-5-10)17(19)20/h1-7,9H,8H2,(H,16,18) |
InChI Key |
ORUCOYMKSPVJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


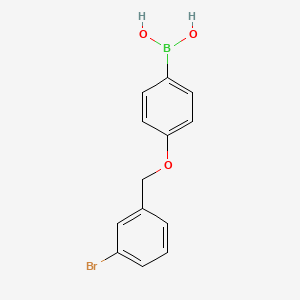
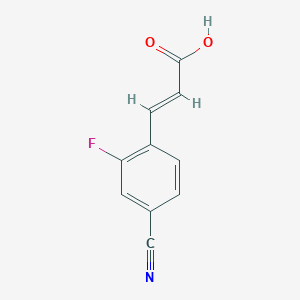
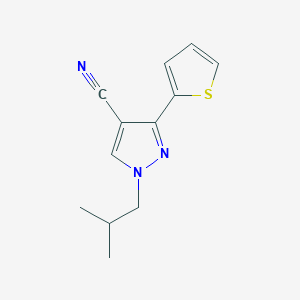
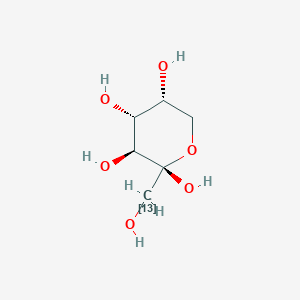
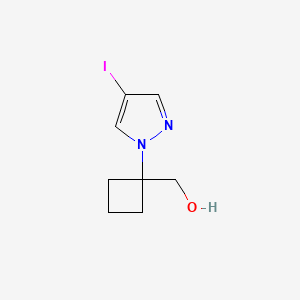
![2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B13345063.png)
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)
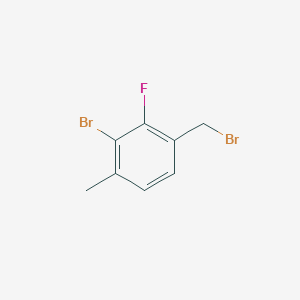
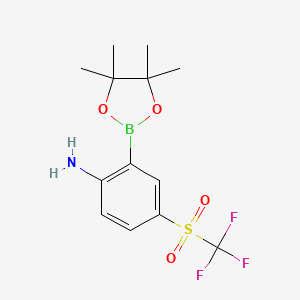
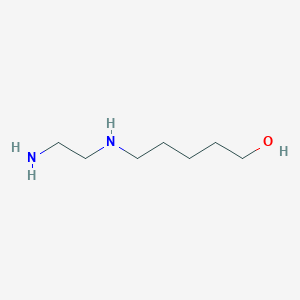
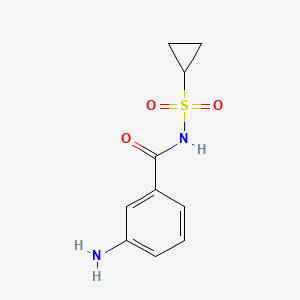
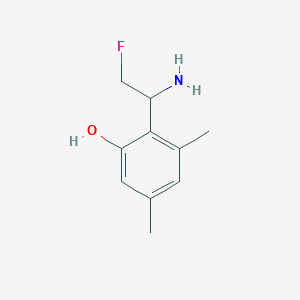

![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)
